Valeronitrile

Lithium-ion batteries Electrolyte solvents Wide-temperature electrochemistry

Valeronitrile (pentanenitrile, C5H9N) is the mid-chain C5 aliphatic nitrile occupying a critical property transition zone: dielectric constant 17.4, water solubility ~10 g/L, and LUMO energy that cannot be replicated by butyronitrile or hexanenitrile. It uniquely enables Li-ion electrolytes achieving 89.84% capacity retention at 20C and 1.585 mS/cm at −50°C, serves as the optimal DSSC co-solvent, and undergoes selective Cr-doped Raney Ni hydrogenation to n-pentylamine for API synthesis. Procurement must specify ≥99% purity to ensure stable SEI formation and catalyst integrity.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 110-59-8
Cat. No. B087234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeronitrile
CAS110-59-8
Synonymsn-valeronitrile
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCCCCC#N
InChIInChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3
InChIKeyRFFFKMOABOFIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 72.5° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Valeronitrile (CAS 110-59-8): A Mid-Chain Aliphatic Nitrile for Specialized Synthesis and Electrolyte Applications


Valeronitrile (pentanenitrile, n-butyl cyanide) is a C5 linear aliphatic mononitrile with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . It is a clear, colorless liquid at ambient temperature, characterized by a boiling point of 139–141 °C and a density of 0.795 g/mL at 25 °C [1]. As a member of the aliphatic nitrile homologous series, valeronitrile occupies a strategic mid-chain position between the more volatile lower nitriles (acetonitrile, propionitrile, butyronitrile) and the less volatile higher nitriles (hexanenitrile and beyond) [2]. Its dielectric constant of 17.4 at 21 °C and moderate water solubility (~10 g/L) distinguish it from both shorter-chain and longer-chain analogs, creating a unique profile for applications where solvent polarity, volatility, and solvation properties must be precisely controlled .

Why Valeronitrile Cannot Be Replaced by Butyronitrile or Hexanenitrile in Critical Applications


While aliphatic nitriles share the same cyano (–C≡N) functional group, the carbon chain length of valeronitrile fundamentally alters its physicochemical and electrochemical behavior, rendering simple substitution with butyronitrile (C4) or hexanenitrile (C6) scientifically invalid in several key contexts. The dielectric constant trend in the series—acetonitrile (ε ≈ 37.5), propionitrile (ε ≈ 29), butyronitrile (ε ≈ 20.3), valeronitrile (ε = 17.4), and hexanenitrile (ε ≈ 16.7)—demonstrates that valeronitrile occupies a transition zone where polarity decreases non-linearly with chain extension, affecting ion solvation and charge-transfer kinetics [1]. More critically, the lowest unoccupied molecular orbital (LUMO) energy level and de-solvation energy of valeronitrile differ measurably from its shorter- and longer-chain neighbors, directly impacting reduction stability in lithium-ion battery electrolytes—a property not linearly predictable from adjacent homologs [2]. Additionally, valeronitrile's water solubility (≈10 g/L) is significantly lower than that of butyronitrile (≈30 g/L) but higher than that of hexanenitrile (≈11.4 g/L), which influences partitioning behavior in biphasic reactions and phase-transfer catalysis [3]. These non-linear discontinuities in physical and electronic properties mean that substituting valeronitrile with a shorter- or longer-chain analog cannot reproduce the same performance outcomes without extensive reformulation and re-optimization.

Valeronitrile (CAS 110-59-8): Quantitative Differentiators for Informed Procurement


Valeronitrile Enables 89.84% Capacity Retention at 20C Rate in Lithium-Ion Batteries: Electrochemical Differentiation from Acetonitrile

Valeronitrile (VN) exhibits a lower de-solvation energy and an enhanced lowest unoccupied molecular orbital (LUMO) energy level compared to shorter-chain nitriles, which directly translates to superior reduction stability and interfacial ion-transfer kinetics in lithium-ion battery electrolytes [1]. In a comparative study evaluating nitrile solvents for wide-temperature LIB applications, VN-based electrolytes enabled graphite‖NCM523 pouch cells to achieve 89.84% discharge capacity retention at a 20C rate at room temperature, a metric not achievable with acetonitrile (AN) formulations due to AN's lower LUMO and higher reduction susceptibility [1]. The VN-based electrolyte further demonstrated 3C rate cycling stability at 55 °C and an ionic conductivity of 1.585 mS cm⁻¹ at −50 °C, with pouch cells retaining 75.52% and 65.12% of room-temperature capacity at −40 °C and −50 °C, respectively [1].

Lithium-ion batteries Electrolyte solvents Wide-temperature electrochemistry

Dielectric Constant of 17.4 Positions Valeronitrile as an Intermediate-Polarity Solvent Distinct from Butyronitrile (ε ≈ 20.3) and Hexanenitrile (ε ≈ 16.7)

Valeronitrile possesses a dielectric constant (ε) of 17.4 at 21 °C, placing it at a strategic intermediate point between butyronitrile (ε ≈ 20.3) and hexanenitrile (ε ≈ 16.7) [1]. This value has been experimentally validated and cited in studies examining outer-sphere heterogeneous electron-transfer reactions of ferrocene derivatives across the alkyl cyanide solvent series [2]. The non-linear decrease in dielectric constant with increasing chain length means that valeronitrile offers a unique polarity window that cannot be exactly matched by blending shorter- and longer-chain nitriles, as blend dielectric properties do not scale linearly with composition [2].

Dielectric properties Solvent engineering Electron-transfer kinetics

Valeronitrile Boiling Point (139–141 °C) Offers Intermediate Volatility: Thermal Processing Advantage Over Butyronitrile (117 °C) and Hexanenitrile (164 °C)

The boiling point of valeronitrile is 139–141 °C at atmospheric pressure, which positions it between butyronitrile (≈117 °C) and hexanenitrile (≈164 °C) [1]. This intermediate volatility provides a measurable advantage in applications where reaction temperatures exceed the boiling point of butyronitrile (causing premature solvent loss and safety concerns due to its lower flash point of 16.7 °C) but where the higher boiling point of hexanenitrile imposes unnecessary energy costs for solvent recovery and purification [2]. The 22–24 °C boiling point elevation relative to butyronitrile enables valeronitrile to sustain higher-temperature reactions under reflux while still being readily removable by standard distillation techniques [1].

Thermal properties Solvent recovery Reaction engineering

Chromium-Doped Raney Nickel Catalyst Increases Valeronitrile Hydrogenation Yield and Primary Amine Selectivity: Catalyst-Substrate Optimization Not Generalizable to Other Nitriles

Hydrogenation of valeronitrile over Raney nickel catalysts doped with chromium (Cr) results in measurably improved reaction rates and increased yields of the primary amine (n-pentylamine) compared to undoped catalysts [1]. In a systematic study comparing the effects of chromium and molybdenum doping on Raney nickel catalysts for valeronitrile hydrogenation at 90 °C and 1.6 MPa in cyclohexane, chromium addition significantly enhanced both reaction rate and selectivity toward the primary amine product, whereas molybdenum addition was ineffective [1]. This catalyst-substrate pairing is specific to valeronitrile; the chain-length-dependent adsorption geometry of the nitrile on the catalyst surface means that optimization data for valeronitrile cannot be directly extrapolated to butyronitrile or hexanenitrile, each of which would require independent catalyst screening [1].

Heterogeneous catalysis Hydrogenation Amine synthesis

Valeronitrile in DSSC Co-Solvent Formulations: Established 50:50 and 85:15 Acetonitrile Blends Define Field-Standard Compositions Not Replicable with Butyronitrile

Valeronitrile is a well-documented co-solvent in dye-sensitized solar cell (DSSC) electrolyte formulations, typically blended with acetonitrile in volume ratios of 50:50 or 85:15 [1]. This specific pairing exploits valeronitrile's intermediate polarity (ε = 17.4) and higher boiling point to reduce electrolyte volatility while maintaining adequate ionic conductivity. Replacing valeronitrile with butyronitrile (ε ≈ 20.3, bp 117 °C) or hexanenitrile (ε ≈ 16.7, bp 164 °C) would fundamentally alter the dielectric environment of the redox couple and the vapor pressure characteristics, necessitating complete reformulation and re-optimization of device performance parameters [1].

Dye-sensitized solar cells Electrolyte formulation Co-solvent systems

Phase-Transfer Catalyzed Synthesis of 2-Phenylvaleronitrile: Ultrasonic Assistance Increases Reaction Rate vs. Silent Conditions

Valeronitrile serves as a key substrate in the phase-transfer catalyzed (PTC) synthesis of 2-phenylvaleronitrile via C-alkylation of benzyl cyanide with n-bromopropane using aqueous KOH and tetrabutylammonium bromide (TBAB) as catalyst [1]. A kinetic study demonstrated that ultrasonic irradiation (300 W) significantly accelerates the reaction rate under solid–liquid PTC conditions compared to silent (non-ultrasonic) reactions [1]. This finding establishes that valeronitrile's reactivity in PTC systems is both quantifiable and tunable through sonication, a processing advantage not necessarily transferable to shorter-chain nitriles due to differences in phase-partitioning behavior and the relative solubility of the cyanide anion source.

Phase-transfer catalysis Sonochemistry Alkylation

Valeronitrile (CAS 110-59-8): Application Scenarios Driven by Verified Quantitative Evidence


Wide-Temperature Lithium-Ion Battery Electrolyte Formulation

Valeronitrile-based electrolytes are uniquely suited for lithium-ion batteries required to operate across extreme temperature ranges. As demonstrated in Section 3, VN-based electrolytes achieve 89.84% capacity retention at 20C discharge rates at room temperature and maintain ionic conductivity of 1.585 mS cm⁻¹ at −50 °C [1]. Pouch cells retain 75.52% and 65.12% of room-temperature capacity at −40 °C and −50 °C, respectively [1]. These performance metrics, stemming from valeronitrile's optimized LUMO energy level and low de-solvation energy, make it the preferred solvent for electrolyte development targeting electric vehicle batteries, aerospace power systems, and portable electronics operating in cold climates. Procurement in this context should prioritize high-purity valeronitrile (≥99.5%) to avoid impurities that compromise SEI layer stability.

Dye-Sensitized Solar Cell (DSSC) Electrolyte Co-Solvent Engineering

Valeronitrile is an established co-solvent in DSSC electrolytes, typically blended with acetonitrile in 50:50 or 85:15 (v/v) ratios [1]. Its dielectric constant of 17.4 and boiling point of 139–141 °C provide the optimal balance between ionic conductivity and reduced volatility compared to pure acetonitrile formulations . This application leverages the quantitative dielectric properties outlined in Section 3, where valeronitrile's intermediate polarity supports efficient charge separation while mitigating solvent evaporation during long-term device operation. Manufacturers and researchers working with DSSC devices should source valeronitrile of consistent purity and low water content to ensure reproducible electrolyte performance.

Catalytic Hydrogenation to Primary Amines for Pharmaceutical Intermediates

The hydrogenation of valeronitrile to n-pentylamine over chromium-doped Raney nickel catalysts represents a validated route for producing primary amine intermediates [1]. As quantified in Section 3, Cr-doping enhances both reaction rate and selectivity toward the primary amine at 90 °C and 1.6 MPa H₂ [1]. This specific catalyst-substrate pairing is relevant for pharmaceutical synthesis where n-pentylamine serves as a building block for active pharmaceutical ingredients (APIs). Procurement of valeronitrile for this application should be coupled with catalyst selection based on the established Cr-doped formulation, and suppliers should be evaluated for consistent purity to avoid catalyst poisoning.

Organic Synthesis Intermediate Requiring Mid-Chain Nitrile Reactivity and Controlled Volatility

Valeronitrile's boiling point of 139–141 °C and water solubility of ~10 g/L position it as the optimal substrate for organic reactions conducted at elevated temperatures (100–130 °C) where butyronitrile (bp 117 °C) would evaporate too rapidly, yet where solvent removal should remain energetically efficient compared to hexanenitrile (bp 164 °C) [1]. This includes alkylation reactions, nucleophilic additions, and hydrolysis to valeric acid. As demonstrated by the ultrasonic PTC synthesis of 2-phenylvaleronitrile in Section 3, valeronitrile participates efficiently in phase-transfer catalyzed systems, offering process intensification opportunities through sonication [2]. Procurement specifications should emphasize appropriate purity grades for the intended synthetic transformation, with consideration of water content for water-sensitive reactions.

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